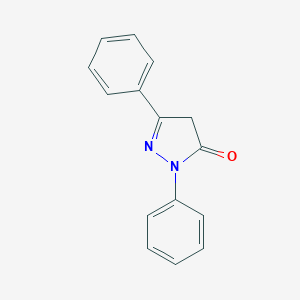

1,3-difenil-1H-pirazol-5(4H)-ona

Descripción general

Descripción

Aplicaciones Científicas De Investigación

Neurofarmacología: Candidato Antidepresivo

Este compuesto se ha estudiado por su posible papel en la neurofarmacología, particularmente como antidepresivo. La investigación indica que los derivados de este compuesto, como la 3-ciano-N-(1,3-difenil-1H-pirazol-5-il)benzamida, muestran promesa en el tratamiento del comportamiento tipo depresivo inducido por el estrés . Estos hallazgos sugieren que el compuesto podría ser una valiosa adición al rango de antidepresivos, especialmente para la depresión relacionada con el estrés.

Química Medicinal: Modulación de mGluR5

En química medicinal, se ha demostrado que los derivados del compuesto modulan el receptor 5 del glutamato metabotrópico (mGluR5), que juega un papel significativo en varias funciones cognitivas . Esta modulación puede conducir a efectos antidepresivos robustos, destacando el potencial terapéutico del compuesto en trastornos cognitivos y depresión.

Agricultura: Desarrollo de Pesticidas

El andamiaje de pirazol, al que pertenece este compuesto, se utiliza ampliamente en agroquímica para el desarrollo de pesticidas . La versatilidad del núcleo de pirazol permite la creación de compuestos con acciones específicas contra plagas agrícolas, contribuyendo a estrategias de protección de cultivos.

Química de Coordinación: Síntesis de Ligandos

En química de coordinación, el compuesto sirve como ligando para la síntesis de iones metálicos complejos . Su capacidad para unirse a metales se puede explotar para crear nuevos materiales con propiedades deseadas para aplicaciones industriales.

Química Organometálica: Diseño de Catalizadores

El marco del compuesto se utiliza en química organometálica para diseñar catalizadores que facilitan varias reacciones químicas . Estos catalizadores se pueden aplicar en procesos sintéticos, incluidos aquellos que producen productos farmacéuticos y químicos finos.

Química Sintética: Síntesis de Compuestos Heterocíclicos

Los químicos sintéticos valoran este compuesto por su papel en la síntesis de compuestos heterocíclicos . Su estructura es un componente clave en la creación de una vasta biblioteca de compuestos heterocíclicos con posibles aplicaciones en el descubrimiento y desarrollo de fármacos.

Actividad Biológica: Funciones Farmacológicas

La parte de pirazol, central para este compuesto, está asociada con una amplia gama de funciones farmacológicas . Se encuentra en muchos productos químicos bioactivos, que se utilizan como andamios en la síntesis de fármacos para diversas enfermedades.

Aplicaciones de Alta Temperatura: Estabilidad Térmica

La investigación ha indicado que ciertos derivados de este compuesto exhiben una alta estabilidad térmica, lo que los hace adecuados para aplicaciones de alta temperatura . Esta propiedad es particularmente valiosa en procesos industriales que requieren materiales para soportar temperaturas extremas.

Mecanismo De Acción

Target of Action

The primary target of 1,3-diphenyl-1H-pyrazol-5(4H)-one is the metabotropic glutamate receptor 5 (mGluR5) . mGluR5 plays a crucial role in various cognitive functions .

Mode of Action

1,3-diphenyl-1H-pyrazol-5(4H)-one interacts with mGluR5 as a positive allosteric modulator . This means it binds to a site on the receptor different from the active site, enhancing the receptor’s response to its ligand, glutamate .

Biochemical Pathways

The modulation of mGluR5 function by 1,3-diphenyl-1H-pyrazol-5(4H)-one affects the glutamatergic signaling pathway . This pathway is involved in various cognitive functions, and its modulation can have significant effects on behavior .

Pharmacokinetics

In a study, a single oral dose administration of a similar compound, cdppb (20 mg/kg), was found to alleviate social avoidance behaviors in mice . This suggests that the compound may have good bioavailability and can cross the blood-brain barrier.

Result of Action

The modulation of mGluR5 function by 1,3-diphenyl-1H-pyrazol-5(4H)-one has been associated with robust anti-depressant effects . It has been found to alleviate depressive-like behavior induced by repeated social defeat stress in mice .

Action Environment

The efficacy of 1,3-diphenyl-1H-pyrazol-5(4H)-one can be influenced by environmental factors. For instance, positive social interaction during stress was found to prevent the development of depressive-like behavior, suggesting that the environment can modulate the compound’s action .

Ventajas Y Limitaciones Para Experimentos De Laboratorio

3H-Pyrazol-3-one, 2,4-dihydro-2,5-diphenyl- has several advantages for use in laboratory experiments. First, it is relatively easy to synthesize and is available commercially. Additionally, it is relatively stable in solution and has a high solubility in organic solvents. However, the compound is also known to be toxic and has been linked to some adverse health effects. Therefore, it is important to use caution when working with this compound in the laboratory.

Direcciones Futuras

There are a number of potential future directions for the study of 3H-Pyrazol-3-one, 2,4-dihydro-2,5-diphenyl-. First, further research could be done to elucidate the exact mechanism of action of the compound. Additionally, further studies could be done to explore the biochemical and physiological effects of the compound. Finally, further studies could be done to explore potential applications of the compound in the synthesis of pharmaceuticals, agrochemicals, and industrial catalysts.

Safety and Hazards

Propiedades

IUPAC Name |

2,5-diphenyl-4H-pyrazol-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12N2O/c18-15-11-14(12-7-3-1-4-8-12)16-17(15)13-9-5-2-6-10-13/h1-10H,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZKALFCNIJHTJG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=NN(C1=O)C2=CC=CC=C2)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8063620 | |

| Record name | 3H-Pyrazol-3-one, 2,4-dihydro-2,5-diphenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8063620 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

4845-49-2 | |

| Record name | 2,4-Dihydro-2,5-diphenyl-3H-pyrazol-3-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4845-49-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3H-Pyrazol-3-one, 2,4-dihydro-2,5-diphenyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004845492 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3-Diphenylpyrazolone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=59778 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3H-Pyrazol-3-one, 2,4-dihydro-2,5-diphenyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3H-Pyrazol-3-one, 2,4-dihydro-2,5-diphenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8063620 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3-diphenyl-5-pyrazolone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.118 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,4-Dihydro-2,5-diphenyl-3H-pyrazol-3-one | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NB96PB9MBJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Q & A

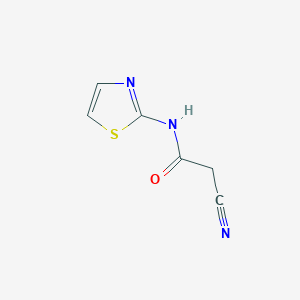

Q1: How does 2,5-Diphenyl-2,4-dihydro-pyrazol-3-one enable the spectrophotometric determination of Metoclopramide Hydrochloride?

A1: 2,5-Diphenyl-2,4-dihydro-pyrazol-3-one (DPP) reacts with diazotized Metoclopramide Hydrochloride (MCP) in an alkaline environment. This reaction forms a colored azo dye, which can be quantified using spectrophotometry. The intensity of the color produced is directly proportional to the concentration of MCP in the sample [].

Q2: What are the advantages of using 2,5-Diphenyl-2,4-dihydro-pyrazol-3-one in this specific spectrophotometric method (Method A)?

A2: Using DPP in Method A offers several benefits:

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-(1H-benzimidazol-2-yl)ethyl]-2-(4-chloro-2-methylphenoxy)acetamide](/img/structure/B181837.png)

![1-[2-(3,4-Dimethoxyphenyl)ethyl]-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B181855.png)